ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride
Overview
Description
Ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride is a useful research compound. Its molecular formula is C12H15ClN4O2 and its molecular weight is 282.72 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that many triazole derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions, which can lead to changes in the target’s function or structure .
Biochemical Pathways
Triazole derivatives are often involved in a variety of biological processes, including cell signaling, protein synthesis, and metabolic pathways .
Result of Action
Many triazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
Ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in altered cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or proteins, leading to enzyme inhibition or activation. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These binding interactions and changes in gene expression are critical for understanding the compound’s effects on cellular processes and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound may degrade over time, leading to changes in its activity and effectiveness. Additionally, long-term exposure to this compound may result in altered cellular function, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses may result in significant changes in cellular function and potential toxic or adverse effects. Studies have shown that there may be threshold effects, where the compound’s activity increases dramatically at certain dosage levels. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. Understanding these transport and distribution mechanisms is essential for determining the compound’s effectiveness and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Properties
IUPAC Name |
ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.ClH/c1-2-18-12(17)11-14-10(15-16-11)9-5-3-4-8(6-9)7-13;/h3-6H,2,7,13H2,1H3,(H,14,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCQTQUZFAGARD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=CC(=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.